molecular formula C12H24N2O B13325818 Piperazine, 1-(2-propylvaleryl)- CAS No. 3116-35-6

Piperazine, 1-(2-propylvaleryl)-

Cat. No.: B13325818
CAS No.: 3116-35-6
M. Wt: 212.33 g/mol
InChI Key: CQBMAYFECNZWON-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-propylvaleryl)- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes such as intermolecular and intramolecular cyclization. These methods are preferred for their high selectivity and efficiency . The production of piperazine itself is typically a by-product of producing ethylenediamine from dichloroethane and ammonia or monoethanolamine and ammonia .

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives undergo various types of chemical reactions, including:

    Oxidation: Piperazine can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.

    Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperazine can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Piperazine derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine derivatives often involves binding to specific molecular targets. For example, piperazine itself is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm, which is then expelled from the body .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-(2-propylvaleryl)- include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets Piperazine, 1-(2-propylvaleryl)- apart from other piperazine derivatives is its specific chemical structure, which may confer unique biological activities and applications. The presence of the 2-propylvaleryl group can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research.

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine, 1-(2-propylvaleryl)- is a compound that exhibits a range of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of this compound through a detailed review of relevant studies, case examples, and data tables.

Overview of Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound featuring two nitrogen atoms at opposite positions. Its derivatives have been extensively studied for their therapeutic potential. The structural modifications of piperazine can significantly influence its biological activities, making it a versatile scaffold in drug design.

Biological Activities

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of piperazine derivatives. For instance, research indicated that certain piperazine-containing compounds can inhibit telomerase activity and induce apoptosis in cancer cells. A notable example includes a derivative that demonstrated an IC50 value of 0.12 µM against A549 lung cancer cells, showcasing its potency compared to standard chemotherapeutics like gambogic acid .

2. Antibacterial Activity

Piperazine derivatives have also shown promising antibacterial effects. Compounds with piperazine moieties were tested against various bacterial strains, revealing significant inhibitory activity. A study reported that certain piperazine derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

3. Neuroprotective Effects

The neuroprotective properties of piperazine derivatives are another area of interest. Some studies suggest that these compounds can mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress. For example, specific derivatives have been linked to anxiolytic and antidepressant effects, indicating their potential utility in treating mood disorders .

Data Table: Biological Activities of Piperazine Derivatives

Biological Activity Example Compound IC50 Value Target/Mechanism
AntitumorPiperazine derivative X0.12 µMInhibition of telomerase
AntibacterialPiperazine derivative Y15 µg/mLInhibition of bacterial growth
NeuroprotectivePiperazine derivative ZNot specifiedModulation of neurotransmitter release

Case Studies

Case Study 1: Antitumor Efficacy

A recent investigation into the antitumor activity of a novel piperazine derivative demonstrated its ability to inhibit cell proliferation in various cancer cell lines (e.g., HeLa and PC3). The study utilized cell cycle analysis and apoptosis assays to confirm the mechanism of action, revealing that the compound induced G2/M phase arrest and DNA damage in treated cells .

Case Study 2: Antibacterial Properties

In another study focused on antibacterial activity, a series of piperazine derivatives were synthesized and evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds exhibited potent activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of piperazine derivatives. Modifications at various positions on the piperazine ring can enhance or diminish biological activity. For instance:

  • Substituents : The presence of specific substituents on the phenyl ring significantly affects the anticancer activity.
  • Hybrid Structures : Combining piperazine with other pharmacophores has been shown to produce compounds with synergistic effects against various targets .

Properties

CAS No.

3116-35-6

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-piperazin-1-yl-2-propylpentan-1-one

InChI

InChI=1S/C12H24N2O/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3

InChI Key

CQBMAYFECNZWON-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)N1CCNCC1

Origin of Product

United States

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